An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile, also known as p-aminobenzonitrile or 4-cyanoaniline, is an organic compound featuring an amino group and a nitrile group attached to a benzene (B151609) ring.[1] This bifunctional molecule serves as a versatile building block in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] Its reactivity, stemming from the nucleophilic amino group and the electrophilic nitrile group, allows for diverse chemical transformations, making it a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-aminobenzonitrile, detailed experimental protocols for its characterization, and an exploration of its role in key synthetic pathways.
Physical and Chemical Properties
4-Aminobenzonitrile is a white to light yellow crystalline solid under standard conditions.[1][3] It is sparingly soluble in water but shows good solubility in polar organic solvents such as ethanol (B145695) and acetone.[2][3] The key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of 4-Aminobenzonitrile
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [3][4] |
| Molecular Weight | 118.14 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline powder/solid | [3] |
| Melting Point | 83-87 °C | [5][6] |
| Boiling Point | 285 °C (decomposes) | [3] |
| Density | 1.14 - 1.25 g/cm³ | [3] |
| Vapor Pressure | 0.00887 mmHg | [4] |
| pKa | 1.74 (at 25 °C) | |
| Solubility in Water | Sparingly soluble | [2][7] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform | [2][3][5] |
Table 2: Spectroscopic Data of 4-Aminobenzonitrile
| Spectroscopic Technique | Key Data/Observations | Reference |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and aromatic C-H and C=C stretching. | [4] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the amino protons. | [4][8][9] |
| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the amino group. | [4][8] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of the compound. | [4][10] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties and the acquisition of spectroscopic data for 4-Aminobenzonitrile.
Determination of Melting Point
The melting point of 4-Aminobenzonitrile can be determined using a standard melting point apparatus.
Procedure:
-
A small amount of finely powdered 4-Aminobenzonitrile is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Infrared (IR) Spectroscopy
The IR spectrum of solid 4-Aminobenzonitrile can be obtained using the KBr pellet method or as a Nujol mull.
Procedure (KBr Pellet Method):
-
Approximately 1-2 mg of dry 4-Aminobenzonitrile is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is finely ground to a homogenous powder using an agate mortar and pestle.
-
The powder is then compressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Procedure:
-
A solution of 4-Aminobenzonitrile is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
The NMR tube is placed in the spectrometer's probe.
-
The spectra are acquired according to the instrument's standard operating procedures, with appropriate parameters set for ¹H and ¹³C nuclei.
Mass Spectrometry (MS)
The mass spectrum of 4-Aminobenzonitrile can be obtained using various ionization techniques, such as electron ionization (EI).
Procedure (Electron Ionization):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Chemical Reactivity and Synthetic Applications
4-Aminobenzonitrile is a key intermediate in the synthesis of various important molecules, particularly in the pharmaceutical and dye industries.
Synthesis of Etravirine
Etravirine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. 4-Aminobenzonitrile is a crucial starting material in several synthetic routes to this drug. One common pathway involves the nucleophilic aromatic substitution reaction of 4-aminobenzonitrile with a substituted pyrimidine.
References
- 1. CAS 873-74-5: 4-Aminobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 6. 164470500 [thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 10. Benzonitrile, 4-amino- [webbook.nist.gov]
